Meclizine Dihydrochloride Monohydrate

Description

Properties

IUPAC Name |

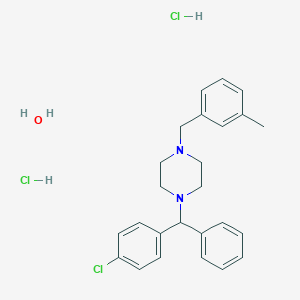

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2.ClH.H2O/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAVORPTHSKWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31884-77-2 | |

| Record name | Meclizine dihydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31884-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Meclizine Dihydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine Dihydrochloride Monohydrate is a first-generation histamine H1 receptor antagonist widely utilized for the management of motion sickness and vertigo. Its therapeutic efficacy is primarily attributed to its well-established antagonism of the H1 receptor, complemented by its central anticholinergic properties. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the action of meclizine. It delves into its primary and secondary pharmacological targets, the associated signaling pathways, and its effects on the vestibular system. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

Meclizine's principal mechanism of action is the blockade of histamine H1 receptors.[1][2][3] As a first-generation antihistamine, it readily crosses the blood-brain barrier, exerting its effects on the central nervous system (CNS).[4] The antiemetic and antivertigo properties of meclizine stem from this central H1 receptor antagonism.[1][2]

Signaling Pathway of the H1 Receptor

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the various physiological responses associated with histamine, including those involved in nausea and vomiting.[5] Meclizine, by acting as an antagonist at the H1 receptor, prevents this cascade from being initiated by histamine.

References

- 1. medicine.wright.edu [medicine.wright.edu]

- 2. Alleviation of induced vertigo. Therapy with transdermal scopolamine and oral meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Meclizine metabolism and pharmacokinetics: formulation on its absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Meclizine Dihydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of meclizine dihydrochloride monohydrate, a first-generation histamine H1 antagonist. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Pharmacokinetic Profile

Meclizine is administered orally and undergoes absorption, distribution, metabolism, and excretion. The following tables summarize the key pharmacokinetic parameters of meclizine from various studies.

Data Presentation: Quantitative Pharmacokinetic Parameters of Meclizine

Table 1: Pharmacokinetic Parameters of Meclizine in Healthy Adults after a Single 25 mg Oral Dose [1]

| Formulation | Tmax (h) | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | AUC0-∞ (ng·h/mL) | T½ (h) |

| Oral Tablet (MOT) | 3.11 ± 1.35 | 80.07 ± 51.85 | 446.52 | 464.53 | 5.21 ± 0.80 |

| Oral Solution (MOS) | 1.28 ± 0.74 | 99.43 ± 48.34 | 465.04 | 481.42 | 5.24 ± 0.82 |

Data are presented as mean ± standard deviation. AUC values are geometric means.[1]

Table 2: Pharmacokinetic Parameters of Meclizine in Children with Achondroplasia after a Single 25 mg Oral Dose (Fasted) [2][3][4]

| Parameter | Mean Value | Range |

| Tmax (h) | 1.7 | 1 - 3 |

| Cmax (ng/mL) | 130 | 61.1 - 231 |

| AUC0-24h (ng·h/mL) | 761 | 292 - 1650 |

| T½ (h) | 8.5 | 6.9 - 11.1 |

Table 3: Pharmacokinetic Parameters of Meclizine in Children with Achondroplasia after Repeated 12.5 mg/day Oral Dosing for 14 Days [5]

| Parameter | Mean Value (95% CI) |

| Tmax (h) | 3.7 (3.1 - 4.2) |

| Cmax (ng/mL) | 167 (83 - 250) |

| AUC0-24h (ng·h/mL) | 1170 (765 - 1570) |

| T½ (h) | 7.4 (6.7 - 8.0) |

Metabolism

The metabolism of meclizine is not extensively characterized in humans, but in vitro studies have identified the primary pathways.[6][7] Meclizine is metabolized in the liver, with cytochrome P450 2D6 (CYP2D6) being the dominant enzyme responsible for its biotransformation.[1][6][8][9] The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in meclizine exposure.[9][10]

The main metabolic reactions are believed to be aromatic hydroxylation and benzylic oxidation.[1][7] One of the identified metabolites in animal studies is norchlorcyclizine, which is formed through N-dealkylation.[1][11] In vitro studies with human liver microsomes have detected the formation of an oxidative metabolite with an additional oxygen group.[1]

Caption: Proposed metabolic pathways of meclizine.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of meclizine pharmacokinetics and metabolism.

-

Study Design: An open-label, single-dose, two-sequence, two-period, crossover, randomized study design was employed.

-

Subjects: Twenty healthy volunteers were enrolled.

-

Dosing: Subjects received a single oral 25 mg dose of meclizine as either an oral tablet (MOT) or an oral solution (MOS) after an overnight fast of at least 12 hours.

-

Washout Period: A washout period of at least one week separated the two study periods.

-

Blood Sampling: Blood samples were collected at pre-dose and at specified time points post-dose to characterize the plasma concentration-time profile of meclizine.

-

Sample Analysis: Plasma concentrations of meclizine were determined using a validated high-performance liquid chromatography-mass spectrometry (HPLC-MS) method.[12]

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.

Caption: Workflow of a clinical pharmacokinetic study of meclizine.

-

Enzyme Sources: Pooled human liver microsomes and recombinant human cytochrome P450 enzymes (CYP2D6, CYP3A4, CYP2C9, and CYP2C19) were used.

-

Reaction Mixture: The incubation mixture contained an NADPH-generating system (glucose-6-phosphate, NADP+, magnesium chloride, and glucose-6-phosphate dehydrogenase), alamethicin (a permeabilizing agent), and either human liver microsomes or a recombinant CYP enzyme.

-

Incubation: The reaction mixture was pre-incubated at 37°C for 2 minutes. The reaction was initiated by adding meclizine at various concentrations.

-

Metabolite Detection: The reaction was quenched, and the samples were analyzed by liquid chromatography-mass spectrometry (LC-MS) to monitor the depletion of the parent drug and the formation of metabolites. A precursor ion with an m/z of 407, corresponding to an oxidative metabolite of meclizine, was identified.[1]

-

Method: A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method with positive electrospray ionization was developed and validated.

-

Sample Preparation: Meclizine and an internal standard (e.g., flunarizine) were extracted from 0.1 mL of human plasma via protein precipitation with acetonitrile.

-

Chromatography: A Zorbax SB-C18 column (150 × 2.1 mm, 5 µm) was used for chromatographic separation.

-

Mobile Phase: The mobile phase consisted of a gradient of acetonitrile and 0.2% formic acid containing 2 mM ammonium acetate.

-

Quantification: Multiple reaction monitoring (MRM) was used for the quantification of meclizine.

-

Validation: The method was validated for sensitivity, linearity, reproducibility, and stability. The lower limit of quantification (LLOQ) was 0.5 ng/mL, with a linear calibration curve from 0.5 to 200 ng/mL.[12]

Caption: Workflow for the quantification of meclizine in plasma by HPLC-MS/MS.

Drug Interactions

Given that meclizine is primarily metabolized by CYP2D6, there is a potential for drug-drug interactions with inhibitors of this enzyme.[6] Co-administration of meclizine with strong CYP2D6 inhibitors may lead to increased plasma concentrations of meclizine, potentially increasing the risk of adverse effects such as drowsiness and anticholinergic effects. Therefore, caution should be exercised when meclizine is co-administered with known CYP2D6 inhibitors.[10]

Conclusion

This technical guide provides a detailed summary of the current knowledge on the pharmacokinetics and metabolism of this compound. The data presented in a structured format, along with detailed experimental protocols and visual diagrams, offer a valuable resource for professionals in the field of pharmaceutical sciences. Further research is warranted to fully elucidate the complete metabolic profile of meclizine in humans and to quantitatively assess the clinical significance of its metabolic drug-drug interactions.

References

- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 2. journals.plos.org [journals.plos.org]

- 3. Pharmacokinetics and safety after once and twice a day doses of meclizine hydrochloride administered to children with achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and safety after once and twice a day doses of meclizine hydrochloride administered to children with achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Meclizine metabolism and pharmacokinetics: formulation on its absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 11. Meclizine | C25H27ClN2 | CID 4034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Quantification of meclizine in human plasma by high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Meclizine Dihydrochloride Monohydrate: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine Dihydrochloride Monohydrate, a first-generation H1 antihistamine widely used in the treatment of motion sickness and vertigo, has long been in clinical use without a definitive elucidation of its three-dimensional structure. This technical guide provides a detailed overview of the recently determined crystal structure of meclizine dihydrochloride, obtained through advanced Microcrystal Electron Diffraction (MicroED) techniques. For decades, traditional single-crystal X-ray diffraction methods were unsuccessful, leaving a critical knowledge gap. This document summarizes the key crystallographic data, details the experimental methodology used for structure determination, and discusses the potential for polymorphism—a critical consideration in pharmaceutical development. While specific polymorphic forms of this compound have not been reported in the literature, this guide outlines the standard experimental workflows and analytical techniques used for polymorph screening and characterization, offering a foundational framework for future research and development in this area.

Introduction

Meclizine is a piperazine-class antihistamine that functions as an inverse agonist at the H1 receptor.[1][2] Marketed under trade names such as Antivert and Bonine, it is a staple for managing motion sickness.[1][2] Despite its widespread medical use for over 70 years, its atomic-level structure remained elusive.[1][2] The solid-state properties of an active pharmaceutical ingredient (API), including its crystal structure and potential for polymorphism, are of paramount importance. These characteristics can significantly influence critical drug product attributes such as solubility, stability, bioavailability, and manufacturability. This guide serves to consolidate the known structural information for meclizine dihydrochloride and provide a technical framework for the investigation of its polymorphic landscape.

Crystal Structure of Meclizine Dihydrochloride

The crystal structure of meclizine dihydrochloride was successfully determined in 2024 by Lin et al. using Microcrystal Electron Diffraction (MicroED), a technique that allows for the analysis of nanocrystals from what appears to be an amorphous powder.[1][2] This breakthrough provided the first atomic-resolution view of this long-standing pharmaceutical agent.

Crystallographic Data

The structure was solved as a racemic mixture containing both R and S enantiomers.[1] The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Unit Cell Dimensions | ||

| a | 14.39 Å | [1] |

| b | 7.19 Å | [1] |

| c | 24.52 Å | [1] |

| α | 90.000° | [1] |

| β | 101.958° | [1] |

| γ | 90.000° | [1] |

| Resolution | 0.96 Å | [1] |

Table 1: Crystallographic Data for Meclizine Dihydrochloride.

Molecular and Crystal Packing

The asymmetric unit of the meclizine dihydrochloride crystal contains two enantiomers (1R/1S).[1] The crystal packing is characterized by repetitive double layers of these enantiomers (1R-1R or 1S-1S).[1] This arrangement is stabilized by a network of strong N−H⋯Cl⁻ hydrogen bonds.[1] Weaker interactions, including C−H⋯Cl⁻ hydrogen bonds and π-stacking, further contribute to the stability of the crystal lattice.[1] The piperazine ring adopts a rigid chair conformation, a feature also observed in other piperazine-class antihistamines.[1]

Experimental Protocol: Crystal Structure Determination via MicroED

The determination of the meclizine dihydrochloride structure was a notable achievement, made possible by the MicroED technique.

Sample Preparation

The meclizine dihydrochloride sample was prepared for MicroED following established procedures.[1] This typically involves applying a small amount of the seemingly amorphous powder to an electron microscopy grid.

Data Collection

-

Instrumentation : A 200 kV Transmission Electron Microscope (TEM) equipped with a CMOS camera was used for data collection.[1]

-

Crystal Screening : Crystals suitable for diffraction were identified in imaging mode. The thickness of the crystals was a critical factor for obtaining high-quality diffraction data.[1]

-

Diffraction Data Acquisition : Continuous rotation electron diffraction data were collected from the nanocrystals.[1]

Structure Solution and Refinement

-

Data Processing : The collected electron diffraction intensities were processed and converted into a format suitable for crystallographic software (SHELX).[1]

-

Structure Solution : The structure was solved ab initio using SHELXT at a resolution of 0.96 Å.[1]

-

Refinement : The structural model was then refined to yield the final crystallographic data presented in Table 1.

The logical workflow for this process is illustrated in the diagram below.

Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of an API can exhibit distinct physicochemical properties, which can have profound implications for drug development and performance. As of this writing, there are no published studies specifically identifying or characterizing polymorphs of this compound. However, the potential for polymorphism should be a key consideration for any pharmaceutical development program involving this molecule.

General Principles of Polymorph Screening

A systematic polymorph screen aims to crystallize a compound under a wide variety of conditions to induce the formation of different solid forms. The goal is to identify the most thermodynamically stable form and any relevant metastable forms.

Key Experimental Protocols for Polymorph Characterization

Should different crystalline forms of this compound be discovered, a suite of analytical techniques would be required for their characterization.

-

Principle : XRPD is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern, which serves as a "fingerprint."

-

Methodology :

-

A small amount of the powdered sample is gently packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

A detector records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

The resulting diffractograms of different batches or crystallization experiments are compared to identify different patterns.

-

-

Principle : Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid transitions. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, which is particularly useful for identifying and quantifying solvates and hydrates.

-

Methodology (DSC) :

-

A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

-

The sample pan and an empty reference pan are placed in the DSC furnace.

-

The temperature is ramped at a constant rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and reference is recorded. Endothermic (melting) and exothermic (crystallization) events are identified.

-

-

Methodology (TGA) :

-

A small amount of the sample is placed in a tared TGA pan.

-

The pan is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as the temperature increases. A step-wise loss of mass would indicate the loss of water in a monohydrate.

-

-

Principle : Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can differentiate polymorphs based on differences in their molecular conformation and intermolecular interactions (e.g., hydrogen bonding), which result in distinct vibrational spectra.

-

Methodology (FTIR-ATR) :

-

A small amount of the sample is placed on the attenuated total reflectance (ATR) crystal.

-

Pressure is applied to ensure good contact.

-

The infrared spectrum is collected over a specific range (e.g., 4000-400 cm⁻¹).

-

Spectra from different samples are overlaid and compared for differences in peak position, shape, and intensity.

-

Conclusion

The recent elucidation of the crystal structure of meclizine dihydrochloride by MicroED has filled a significant, long-standing gap in our understanding of this important pharmaceutical compound. The detailed crystallographic data provides a crucial foundation for structure-based drug design and a deeper understanding of its physicochemical properties. While the polymorphic landscape of this compound remains unexplored, this guide provides the necessary technical background and experimental frameworks for such an investigation. A thorough polymorph screen, utilizing techniques such as XRPD, DSC, TGA, and vibrational spectroscopy, would be a critical step in any further development or lifecycle management of meclizine, ensuring the consistent quality, safety, and efficacy of the final drug product. Researchers and drug development professionals are encouraged to apply these principles to further characterize the solid-state properties of this widely used medication.

References

A Technical Guide to the Solubility of Meclizine Dihydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Meclizine Dihydrochloride Monohydrate in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to this compound

Meclizine is a first-generation histamine H1 antagonist, widely used for the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3] It exerts its therapeutic effects by blocking H1 receptors in the brain, thereby inhibiting signaling pathways that trigger these symptoms.[3][4] this compound is the hydrated salt form of the active pharmaceutical ingredient. Understanding its solubility characteristics is paramount for the development of effective oral and parenteral dosage forms.

Solubility Profile of this compound

The solubility of a drug substance is a critical physicochemical property that influences its dissolution rate, bioavailability, and overall therapeutic efficacy. This compound is known to be a poorly water-soluble drug.[5] The following table summarizes the available quantitative solubility data in various solvents.

Note on Data Interpretation: The available literature does not always explicitly differentiate between the dihydrochloride and the dihydrochloride monohydrate forms of meclizine when reporting solubility data. The data presented below is a compilation from various sources and should be considered with this ambiguity in mind.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Reference(s) |

| Water | 0.261 | [5] |

| Water (at pH > 2.0) | Very Low | [5] |

| Ethanol | 0.11 | [6] |

| Dimethyl Sulfoxide (DMSO) | 0.17 | [6] |

| Dimethyl Sulfoxide (DMSO) | 4.0 | [7] |

| Dimethylformamide (DMF) | 5 | [6] |

The significant discrepancy in the reported DMSO solubility values highlights the importance of experimental context, such as temperature and the specific experimental method used.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][8][9][10] The following is a detailed protocol for determining the solubility of a poorly soluble active pharmaceutical ingredient (API) like this compound.

3.1. Materials and Equipment

-

This compound (pure API)

-

Selected solvents (e.g., Water, Ethanol, DMSO, pH-adjusted buffers)

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

3.3. Important Considerations

-

Purity of Compound and Solvents: Ensure the use of high-purity API and analytical grade solvents.

-

Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is temperature-dependent.

-

pH of the Medium: For aqueous solubility, the pH of the medium should be controlled and recorded, as it can significantly influence the solubility of ionizable compounds like meclizine.

-

Solid State of the API: The polymorphic form and particle size of the API can affect its solubility. It is important to characterize the solid form used in the study.

Visualizations

4.1. Mechanism of Action of Meclizine

Meclizine functions as a histamine H1 receptor antagonist in the central nervous system. The following diagram illustrates the signaling pathway involved in motion sickness and how meclizine intervenes.

Caption: Mechanism of action of Meclizine as a histamine H1 receptor antagonist.

4.2. Experimental Workflow for Shake-Flask Solubility Determination

The following diagram outlines the key steps involved in the shake-flask method for determining the equilibrium solubility of a drug substance.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. scispace.com [scispace.com]

- 3. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medkoo.com [medkoo.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. who.int [who.int]

Meclizine Dihydrochloride Monohydrate physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Meclizine Dihydrochloride Monohydrate

Introduction

This compound is a first-generation H1 histamine receptor antagonist belonging to the piperazine class of compounds.[1][2] It is widely utilized in clinical practice for its antiemetic and antivertigo properties, primarily in the treatment of motion sickness and symptoms associated with vestibular system disorders like vertigo.[3][4][5] Chemically, it is identified as 1-(p-chloro-α-phenylbenzyl)-4-(m-methylbenzyl) piperazine dihydrochloride monohydrate.[6] Understanding its core physicochemical properties is paramount for researchers, scientists, and drug development professionals involved in formulation, analytical method development, and quality control. This guide provides a comprehensive overview of these properties, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Physicochemical Properties

This compound is a white or slightly yellowish crystalline powder.[6][7] Its fundamental properties are summarized in the table below. Recent advancements using microcrystal electron diffraction (MicroED) have successfully determined its three-dimensional crystal structure, a feat previously unachieved by single-crystal X-ray diffraction.[1][2] The structure was identified as a centrosymmetric monoclinic space group (P21/c) containing two racemic enantiomers (R/S).[1] The crystal packing is stabilized by strong N−H⋯Cl− hydrogen bonds and weaker interactions, including C−H⋯Cl− hydrogen bonds and pi-stacking.[1][8]

| Property | Value | References |

| Chemical Formula | C25H27ClN2·2HCl·H2O | [7][9][10] |

| Molecular Weight | 481.89 g/mol | [7][9][11] |

| Appearance | White to slightly yellowish crystalline powder | [6][7][10] |

| Melting Point | 210-213 °C or 217–224 °C | [7][9][10][12] |

| LogP | 5.8 / 6.971 | [11][13] |

| Crystal System | Monoclinic (Space Group: P21/c) | [1] |

| IUPAC Name | 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrate;dihydrochloride | [9][14] |

Note: Discrepancies in reported melting points and LogP values exist in the literature, which may be attributable to different experimental conditions or the specific salt form being analyzed.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution and bioavailability. This compound is characterized by its low aqueous solubility. It is described as practically insoluble in water but shows increased solubility in dilute acids and certain organic solvents.[4][7][10]

| Solvent | Solubility | References |

| Water | Practically insoluble / Slightly soluble | [4][7][9][12] |

| Dilute Acids | Slightly soluble | [7][13] |

| Alcohol | Slightly soluble | [7][13] |

| Chloroform | Slightly soluble | [12][13] |

| DMSO | Slightly soluble (~0.17 mg/mL) | [12][15] |

| Ethanol | Soluble (~0.11 mg/mL) | [15] |

| Acid-Alcohol-Water Mixtures | Freely soluble | [7] |

Mechanism of Action: H1 Receptor Antagonism

Meclizine's therapeutic effects are primarily attributed to its antagonism of histamine H1 receptors.[16][17] In the context of motion sickness and vertigo, stimuli from the inner ear's vestibular system activate H1 receptors on the vestibular nuclei and the nucleus of the solitary tract (NTS).[3][18] This signal is then transmitted to the chemoreceptor trigger zone (CTZ) and the medullary vomiting center, inducing nausea and vomiting.[3][5] Meclizine acts by blocking these H1 receptors, thereby inhibiting the signaling pathway from the vestibular apparatus to the brainstem's emetic centers.[3][18] Additionally, its anticholinergic and central nervous system depressant properties contribute to its overall efficacy.[5][16]

Experimental Protocols

Standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail common experimental protocols for determining key properties of this compound.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[19] Purity is often indicated by a sharp melting point range, whereas impurities can cause depression and broadening of the range.[20]

Methodology

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small amount. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 1-2 mm.[21]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[22]

-

Approximate Determination: If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to find an approximate range.[22]

-

Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-20 °C below the approximate melting point. Then, reduce the heating rate to a slow ramp (e.g., 1-2 °C/minute).[20][22]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_complete). The melting point is reported as this range.[20]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[23][24]

Methodology

-

Buffer Preparation: Prepare aqueous buffers covering the physiological pH range of 1.2 to 6.8.[23]

-

Sample Addition: Add an excess amount of solid this compound to a flask containing a known volume of a specific pH buffer. The presence of undissolved solid throughout the experiment is essential.[24]

-

Equilibration: Place the flask in a mechanical agitator (e.g., orbital shaker) set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies) and agitate for a predetermined time sufficient to reach equilibrium (e.g., 24-48 hours).[23][25] The time to reach equilibrium should be established in preliminary studies.[25]

-

Phase Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by allowing the suspension to settle, followed by centrifugation and/or filtration through a non-binding filter (e.g., 0.45 µm PVDF).[26]

-

Sample Analysis: Withdraw a precise aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot if necessary and determine the concentration of dissolved meclizine using a validated analytical method, such as HPLC.[24]

-

Reporting: The experiment should be performed in at least triplicate for each pH condition.[25] The solubility is reported in units such as mg/mL.

Purity and Assay Determination by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise and accurate method for quantifying this compound in bulk material and pharmaceutical formulations.[27][28] Stability-indicating methods can also separate the parent drug from its degradation products.[27][28]

Representative Methodology This protocol is based on a published stability-indicating method.[27][28]

-

Chromatographic System: HPLC with a Photo-Diode Array (PDA) detector.

-

Mobile Phase: A mixture of 0.2% triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a 65:35 v/v ratio.[27][28]

-

Injection Volume: 20 µL.

-

Procedure:

-

Solution Preparation: Prepare the mobile phase, filter, and degas. Accurately weigh and dissolve standard and sample materials in a suitable diluent (e.g., mobile phase) to create stock and working solutions.

-

System Equilibration: Pump the mobile phase through the system until a stable baseline is achieved.

-

Analysis: Inject a series of standard solutions to establish a calibration curve. Inject the sample solutions in triplicate.

-

Quantification: Identify the meclizine peak by its retention time. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

-

References

- 1. Unraveling the Structure of Meclizine Dihydrochloride with MicroED - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound CAS#: 31884-77-2 [m.chemicalbook.com]

- 5. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. MECLIZINE HYDROCHLORIDE USP MONOHYDRATE - PCCA [pccarx.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound | 31884-77-2 [chemicalbook.com]

- 11. This compound (this compound; this compound) | Apoptosis | 31884-77-2 | Invivochem [invivochem.com]

- 12. 31884-77-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Meclizine | C25H27ClN2 | CID 4034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | C25H30Cl2N2O | CID 49800000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. What is the mechanism of Meclizine Hydrochloride? [synapse.patsnap.com]

- 17. droracle.ai [droracle.ai]

- 18. youtube.com [youtube.com]

- 19. westlab.com [westlab.com]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 23. who.int [who.int]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 26. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 27. academic.oup.com [academic.oup.com]

- 28. A stability-indicating RP-HPLC method for the quantitative analysis of meclizine hydrochloride in tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Landscape of Meclizine Dihydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclizine, a first-generation antihistamine commonly used for motion sickness and vertigo, has emerged as a promising neuroprotective agent with therapeutic potential across a spectrum of neurodegenerative diseases.[1][2][3][4] Extensive preclinical research has demonstrated its efficacy in models of Huntington's disease, Parkinson's disease, stroke, and neuroinflammation.[2][5][6][7] This technical guide provides an in-depth overview of the core research into the neuroprotective effects of Meclizine Dihydrochloride Monohydrate, focusing on its mechanisms of action, experimental validation, and the underlying signaling pathways.

The primary neuroprotective mechanism of meclizine is not linked to its anti-histaminergic or anti-muscarinic properties but rather its ability to modulate cellular energy metabolism.[1][4] Specifically, meclizine orchestrates a shift from mitochondrial respiration to glycolysis, a phenomenon that confers neuronal resilience in the face of metabolic stressors and toxic insults.[2][5][6] This guide will synthesize the key quantitative data from pivotal studies, detail the experimental protocols used to elucidate these effects, and provide visual representations of the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: A Metabolic Shift

The neuroprotective effects of meclizine are predominantly attributed to its influence on cellular bioenergetics. It confers protection by inducing a metabolic shift from oxidative phosphorylation (OXPHOS) to glycolysis.[1][5][6] This is particularly relevant in the context of many neurodegenerative diseases where mitochondrial dysfunction and impaired energy metabolism are early pathological features.[1][4]

In models of Huntington's disease, meclizine's protective effects strongly correlate with its ability to suppress mitochondrial respiration.[1][4] This reduction in reliance on oxidative phosphorylation is compensated by an upregulation of glycolysis.[2] This metabolic reprogramming is thought to provide neurons with a more robust energy supply during periods of ischemic or toxic stress.[2][5]

Signaling Pathways

Glycolysis Enhancement Pathway

Meclizine actively promotes glycolysis through the upregulation of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3).[2] PFKFB3 is a key enzyme that synthesizes fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in the glycolytic pathway.[2] By increasing the activity of PFK-1, meclizine enhances the overall glycolytic flux, leading to increased ATP production from glucose outside of the mitochondria.[2]

Anti-Inflammatory Signaling Pathway

In models of neuroinflammation, meclizine has been shown to exert protective effects by down-regulating key inflammatory signaling pathways.[7] Specifically, it has been observed to inhibit the phosphorylation, and thus activation, of AKT, NF-κβ, ERK, and JNK.[7] These pathways are central to the production of pro-inflammatory cytokines and the activation of microglia and astrocytes, which are hallmarks of neuroinflammatory processes.

Quantitative Data Summary

The neuroprotective efficacy of meclizine has been quantified across various experimental models. The following tables summarize key findings.

| In Vitro Model | Assay | Meclizine Concentration | Result | Reference |

| STHdhQ111/111 cells (Huntington's model) | Cell Viability (ATP levels) | 50 µM | ~2-fold increase in cell survival after serum withdrawal | [6] |

| STHdhQ111/111 cells (Huntington's model) | Apoptosis (Cleaved Caspase 3 & 7) | 50 µM | Suppression of caspase cleavage | [6] |

| Primary Rat Cortical Neurons (Parkinson's model) | Neuronal Death (Fluoro-Jade C) | 3.125 µM | Reduction in neuronal death from 20.38% to 12.68% | [2] |

| SH-SY5Y cells (Parkinson's model) | Caspase-3 Activity | 12.5 µM | Significant reduction in 6-OHDA induced caspase-3 activity | [8] |

| SH-SY5Y cells (Parkinson's model) | PFKFB3 Protein Levels | 12.5 µM | ~1.4-fold increase in PFKFB3 protein expression | [8] |

| In Vivo Model | Assay | Meclizine Dosage | Result | Reference |

| C. elegans (Huntington's model) | Mechanosensation Rescue | 33.3 µM | Optimal dose-dependent improvement in sensory response | [6] |

| Mouse Model of Stroke (MCAO) | Infarct Volume | Pre-treatment | Significant decrease in infarct volumes | [2][5] |

| Mouse Model of Stroke (MCAO) | Anoxic Depolarization Latency | Pre-treatment | Delay in the onset of anoxic depolarization | [2][5] |

| Mouse Model of Neuroinflammation (LPS) | Brain IL-1β, TNF-α, NF-κβ, AKT, ERK, JNK | 12.5 & 25 mg/kg | Significant down-regulation of all inflammatory markers | [7][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols.

In Vitro Neuroprotection Assay (Huntington's Disease Model)

This protocol assesses the ability of meclizine to protect against apoptosis in a cellular model of Huntington's disease.

-

Cell Line: Conditionally immortalized striatal cells from HdhCAG knock-in mouse embryos expressing huntingtin with 111 glutamine repeats (STHdhQ111/111).[6]

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/ml G418 at 33°C.

-

Induction of Apoptosis: Apoptosis is induced by withdrawing the fetal bovine serum from the culture medium.[6]

-

Meclizine Treatment: Cells are treated with a desired concentration of meclizine (e.g., 50 µM) or a vehicle control (DMSO) at the time of serum withdrawal.[6]

-

Incubation: Cells are incubated for 24 hours.[6]

-

Analysis:

In Vivo Neuroprotection Assay (Stroke Model)

This protocol evaluates the neuroprotective effects of meclizine in a mouse model of ischemic stroke.

-

Animal Model: Male C57BL/6 mice.

-

Surgical Procedure: Transient middle cerebral artery occlusion (MCAO) is induced for a specified duration (e.g., 60 minutes) to mimic ischemic stroke.

-

Meclizine Administration: Meclizine is administered intraperitoneally at a specific dosage (e.g., 30 mg/kg) at defined time points before the MCAO procedure (e.g., 17 hours and 3 hours prior).[2][5]

-

Outcome Measures:

-

Anoxic Depolarization Latency: Monitored using electrophysiological recordings to determine the time to the onset of massive cellular depolarization after the induction of ischemia.[2][5]

-

Infarct Volume: Assessed 24 hours after MCAO by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).[2][5]

-

Neurological Deficit Score: Evaluated using a standardized scoring system to assess motor and sensory deficits.

-

In Vivo Neuroinflammation Assay (LPS Model)

This protocol investigates the anti-neuroinflammatory properties of meclizine in a lipopolysaccharide (LPS)-induced mouse model.

-

Induction of Neuroinflammation: A single intraperitoneal injection of LPS (e.g., 5 mg/kg) is administered.[7][9]

-

Meclizine Treatment: Meclizine is administered orally (p.o) at different doses (e.g., 12.5 and 25 mg/kg) for a period of 14 days.[7][9]

-

Analysis:

-

Histopathology: Brain tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

-

Immunohistochemistry: Brain sections are stained for glial fibrillary acidic protein (GFAP) to evaluate astrogliosis.[7][9]

-

Biochemical Analysis: Brain homogenates are used to measure the levels of pro-inflammatory cytokines (IL-1β, TNF-α) and key signaling proteins (NF-κβ, p-AKT, p-ERK, p-JNK) using ELISA or Western blotting.[7][9]

-

Conclusion

The research landscape of this compound presents a compelling case for its repurposing as a neuroprotective agent. Its unique mechanism of action, centered on the modulation of cellular energy metabolism, offers a novel therapeutic strategy for a range of neurodegenerative disorders. The consistent and robust neuroprotective effects observed across diverse preclinical models, from cell culture to animal models of complex diseases, underscore its therapeutic potential. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for future research and development efforts. Further investigation into the precise molecular targets of meclizine within the mitochondrial and glycolytic pathways, as well as well-designed clinical trials, are warranted to translate these promising preclinical findings into tangible benefits for patients with neurodegenerative diseases.

References

- 1. Meclizine-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Meclizine is neuroprotective in models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Meclizine-induced enhanced glycolysis is neuroprotective in Parkinson disease cell models | Semantic Scholar [semanticscholar.org]

- 6. Meclizine is neuroprotective in models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action and Translational Potential of (S)-Meclizine in Preemptive Prophylaxis Against Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Meclizine moderates lipopolysaccharide-induced neuroinflammation in mice through the regulation of AKT/ NF-κβ/ERK/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Meclizine Dihydrochloride Monohydrate in Inner Ear Disorder Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine dihydrochloride monohydrate, a first-generation histamine H1 receptor antagonist with central anticholinergic properties, is a widely utilized compound for the symptomatic relief of vertigo and motion sickness.[1][2] Its efficacy in mitigating symptoms associated with inner ear disorders has prompted extensive investigation into its mechanism of action and therapeutic potential in various preclinical and clinical models. This technical guide provides an in-depth overview of the use of meclizine in inner ear disorder models, focusing on its pharmacodynamics, experimental protocols, and quantitative outcomes. Detailed methodologies for key experiments are presented, alongside a comprehensive summary of quantitative data in tabular format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's physiological effects.

Introduction

Inner ear disorders, such as Meniere's disease, vestibular neuritis, and benign paroxysmal positional vertigo (BPPV), are characterized by debilitating symptoms including vertigo, dizziness, nausea, and imbalance.[1][3] These conditions arise from dysfunction of the vestibular system, which is responsible for maintaining balance and spatial orientation.[3] Meclizine has been a mainstay in the symptomatic management of these disorders for decades.[1] This guide delves into the scientific foundation of meclizine's application in relevant experimental models, providing a critical resource for researchers engaged in the development of novel therapeutics for vestibular pathologies.

Mechanism of Action

Meclizine's primary mechanism of action is the blockade of histamine H1 receptors in the central nervous system, particularly within the vestibular nuclei and the chemoreceptor trigger zone.[1][2] This antagonism inhibits the excitatory effects of histamine on vestibular pathways, thereby reducing the perception of motion and alleviating symptoms of vertigo and nausea.[4][5] Additionally, meclizine exhibits anticholinergic properties, which contribute to its vestibular-suppressant effects.[1]

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[6][7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in neuronal excitation within the vestibular nuclei. Meclizine, as an antagonist, prevents this signaling cascade from occurring.

Quantitative Data from Experimental Models

The following tables summarize quantitative data from key studies investigating the effects of meclizine in various models of inner ear and vestibular function.

Table 1: Human Vestibular Stimulation Model

| Parameter | Condition | Meclizine Group | Placebo Group | p-value | Reference |

| Change in Torsional Velocity (°/s) | Vestibular Stimulation (Low Intensity) | 2.36 (±7.65) | -0.01 (±4.17) | <0.05 | [8][9] |

| Vestibular Stimulation (High Intensity) | 2.61 (±6.67) | -3.49 (±4.76) | <0.05 | [8][9] | |

| Visual-Vestibular Stimulation (Low Intensity) | -0.40 (±3.87) | 3.75 (±5.62) | <0.05 | [8][9] | |

| Visual-Vestibular Stimulation (High Intensity) | 3.88 (±6.51) | -3.88 (±8.55) | <0.05 | [8][9] |

Data are presented as mean (± standard deviation). A positive value indicates an increase in torsional velocity, while a negative value indicates a decrease.

Table 2: Mouse Model of Central Nervous System Oxygen Toxicity

| Parameter | Meclizine Group (Mean ± SD) | Control Group (Mean ± SD) | p-value | Reference |

| Latency to Seizure (seconds) | 434 ± 174 | 414 ± 113 | Not Significant | [10] |

Table 3: Clinical Studies on Vertigo

| Study Design | Comparison | Outcome Measure | Meclizine Result | p-value | Reference |

| Double-blind, crossover | Meclizine vs. Placebo | Reduction in severity and frequency of vertigo attacks | Significantly more effective than placebo | Not specified | [11][12] |

| Randomized, double-blind, placebo-controlled | Meclizine (25mg) vs. Diazepam (5mg) | Mean VAS score improvement at 60 minutes | 40 | 0.60 | [13] |

Experimental Protocols

Detailed methodologies for key experimental models are provided below to facilitate replication and further investigation.

Human Vestibular and Visual-Vestibular Stimulation Protocol

This protocol is based on the methodology described by Weerts et al. (2020).[8][9]

Detailed Steps:

-

Subject Recruitment and Randomization: Twelve healthy subjects are recruited and divided into two groups (meclizine and placebo) through stratified randomization.[8][9]

-

Stimulation Protocols: Subjects are exposed to three types of stimulation in the roll plane:

-

Stimulation Intensities: Stimulations are performed at two intensity levels: 14°/s² and 28°/s².[14]

-

Measurements: Eye movements are tracked to measure torsional slow-phase velocities, amplitudes, and nystagmus beats.[8][9]

-

Drug Administration: A single dose of meclizine (e.g., 50 mg) or a matching placebo is administered.

-

Timing: Measurements are taken before and 2 hours after drug administration to assess the drug's effect.[8]

Mouse Model of CNS Oxygen Toxicity Protocol

This protocol is adapted from a study investigating the effects of meclizine on central nervous system oxygen toxicity.[10]

Detailed Steps:

-

Animal Model: Twenty male mice are used in a randomized crossover design.[10]

-

Drug Administration: Mice are administered either a control solution (carboxymethyl cellulose solvent) or meclizine.[10]

-

Hyperbaric Exposure: Animals are exposed to 6 atmospheres absolute pressure while breathing 100% oxygen.[10]

-

Endpoint Measurement: The primary endpoint is the latency to the onset of tonic-clonic seizures, which is visually measured.[10]

Discussion and Future Directions

The presented data indicate that meclizine has a significant modulatory effect on the vestibular system. In humans, it appears to have a complex, context-dependent effect on the vestibulo-ocular reflex, with inhibitory effects at low accelerations during combined visual-vestibular stimulation and excitatory effects during isolated vestibular stimulation.[8][9] In a mouse model of CNS oxygen toxicity, meclizine did not significantly alter the latency to seizures, suggesting it may be a safe option for individuals susceptible to both seasickness and oxygen toxicity.[10]

Future research should focus on elucidating the precise molecular interactions of meclizine with the H1 receptor and other potential targets within the central nervous system. Further studies employing more sophisticated animal models of specific inner ear disorders, such as endolymphatic hydrops for Meniere's disease, are warranted to better understand the therapeutic potential of meclizine beyond symptomatic relief. Dose-response studies in these models would be particularly valuable for optimizing therapeutic strategies. Additionally, the development of more selective H1 receptor antagonists with fewer sedative side effects remains a key objective in the field of vestibular pharmacology.

Conclusion

This compound remains a clinically relevant compound for the management of inner ear disorders. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative effects in experimental models, and detailed experimental protocols. The presented information serves as a valuable resource for researchers and drug development professionals working to advance the treatment of vestibular dysfunction. The continued investigation into the nuanced effects of meclizine and the development of novel vestibular suppressants hold promise for improving the quality of life for individuals affected by these debilitating conditions.

References

- 1. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Experimental Animal Models for Meniereâs Disease: A Mini-Review [ejao.org]

- 4. Histamine H1 Receptor Contributes to Vestibular Compensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histamine H1 Receptor Contributes to Vestibular Compensation | Journal of Neuroscience [jneurosci.org]

- 6. researchgate.net [researchgate.net]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. The effects of meclizine on motion sickness revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 11. scholars.mssm.edu [scholars.mssm.edu]

- 12. Meclizine and placebo in treating vertigo of vestibular origin. Relative efficacy in a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. The effects of meclizine on motion sickness revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

Meclizine Dihydrochloride Monohydrate: A Technical Guide to its Histamine H1 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclizine Dihydrochloride Monohydrate is a first-generation histamine H1 antagonist widely recognized for its antiemetic and antivertigo properties. This technical guide provides an in-depth analysis of its core pharmacology, focusing on its mechanism of action as a potent H1 receptor inverse agonist. The document elucidates the intricate signaling pathways associated with H1 receptor activation and its subsequent inhibition by Meclizine. Furthermore, it presents a comprehensive summary of its pharmacokinetic and pharmacodynamic profiles, supported by quantitative binding affinity data. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in this area.

Introduction

Meclizine, a piperazine derivative, has been a cornerstone in the management of motion sickness and vertigo for decades.[1][2] Its therapeutic efficacy is primarily attributed to its ability to competitively inhibit the action of histamine at the H1 receptor, particularly within the vestibular system and the chemoreceptor trigger zone in the brainstem.[3][4] This guide aims to provide a detailed technical overview of this compound, with a specific focus on its H1 antagonist properties, to support ongoing research and drug development efforts.

Chemical and Physical Properties

This compound is a white or slightly yellowish crystalline powder.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 1-(p-chloro-α-phenylbenzyl)-4-(m-methylbenzyl) piperazine dihydrochloride monohydrate |

| Molecular Formula | C25H27ClN2 · 2HCl · H2O |

| Molecular Weight | 481.89 g/mol |

| CAS Number | 31884-77-2 |

| Physical Description | White to light yellow crystalline powder |

| Solubility | Sparingly soluble in water, soluble in ethanol and DMSO |

Mechanism of Action: Histamine H1 Receptor Antagonism

Meclizine functions as an inverse agonist at the histamine H1 receptor.[6] This means that it not only blocks the binding of histamine but also reduces the basal activity of the receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins.[7][8] This initiates a signaling cascade that is central to allergic and inflammatory responses, as well as neurotransmission in the central nervous system.

Histamine H1 Receptor Signaling Pathway

The activation of the H1 receptor by histamine triggers a well-defined signaling pathway, which is effectively blocked by Meclizine.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of Meclizine is governed by its pharmacokinetic and pharmacodynamic properties.

| Parameter | Description |

| Absorption | Readily absorbed after oral administration. |

| Onset of Action | Approximately 1 hour.[3][9] |

| Time to Peak Plasma Concentration (Tmax) | About 3 hours.[3][9] |

| Duration of Action | 8 to 24 hours.[3][9] |

| Metabolism | Primarily metabolized in the liver by the CYP2D6 enzyme.[10] |

| Elimination Half-life | Approximately 6 hours.[9] |

| Excretion | Excreted in the feces as unchanged drug and in the urine as metabolites.[9] |

Quantitative Data: Receptor Binding Affinity

The binding affinity of Meclizine for the histamine H1 receptor has been quantified, demonstrating its potency and selectivity. The inhibition constant (Ki) is a measure of the drug's affinity for the receptor; a lower Ki value indicates a higher affinity.

| Compound | Receptor | Ki (nM) | Reference |

| Meclizine | Histamine H1 | 250 | [11] |

| Meclizine | Muscarinic | 3,600 - 30,000 | [12] |

| Diphenhydramine | Histamine H1 | 11.5 | [13] |

| Chlorpheniramine | Histamine H1 | 3.2 | [13] |

| Loratadine | Histamine H1 | 29.3 | [7] |

| Cetirizine | Histamine H1 | 6 | [14] |

| Fexofenadine | Histamine H1 | 10.2 | [7] |

Experimental Protocols

The following protocols are representative of the key experiments used to characterize the H1 antagonist activity of compounds like Meclizine.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the histamine H1 receptor.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing the human histamine H1 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) through homogenization and centrifugation.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled H1 antagonist, such as [³H]mepyramine, and varying concentrations of the test compound (Meclizine).

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Flux

This assay measures the ability of an antagonist to block histamine-induced intracellular calcium mobilization.[8][15]

Detailed Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the H1 receptor are cultured in a suitable medium.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specific period.

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of Meclizine or a vehicle control.

-

Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader.

-

Data Analysis: The inhibitory effect of Meclizine is quantified by measuring the reduction in the histamine-induced calcium signal. An IC₅₀ value can be determined from the concentration-response curve.

In Vivo Model: Histamine-Induced Cutaneous Wheal and Flare in Guinea Pigs

This model assesses the in vivo efficacy of an H1 antagonist in blocking histamine-induced vascular permeability and vasodilation in the skin.[12]

Detailed Methodology:

-

Animal Preparation: Guinea pigs are anesthetized, and their dorsal skin is shaved.

-

Drug Administration: Meclizine or a vehicle control is administered orally or intraperitoneally at various doses and at a specific time before the histamine challenge.

-

Histamine Challenge: A fixed dose of histamine is injected intradermally at designated sites on the back of the guinea pig.

-

Dye Injection: A vital dye, such as Evans blue, is injected intravenously to visualize the area of plasma extravasation (the wheal).

-

Measurement: After a set period, the diameters of the wheal (blueing area) and the flare (surrounding erythema) are measured.

-

Data Analysis: The inhibitory effect of Meclizine is determined by comparing the size of the wheal and flare in the drug-treated group to the vehicle-treated group.

Synthesis of this compound

The synthesis of Meclizine typically involves a two-step process.[16]

Step 1: Synthesis of 1-(4-chlorobenzhydryl)piperazine

Piperazine is reacted with 4-chlorobenzhydryl chloride in the presence of a base and a suitable solvent to yield the intermediate, 1-(4-chlorobenzhydryl)piperazine.

Step 2: Synthesis of Meclizine and its Hydrochloride Salt

The intermediate from Step 1 is then reacted with m-methylbenzyl chloride to form the Meclizine base. The final product, this compound, is obtained by treating the base with hydrochloric acid.

Conclusion

This compound is a well-characterized first-generation histamine H1 antagonist with a clear mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy. This technical guide has provided a comprehensive overview of its pharmacology, including its interaction with the H1 receptor signaling pathway, quantitative binding data, and detailed experimental protocols. This information serves as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of Meclizine and providing a foundation for the discovery of novel H1 antagonists.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. vivoscience.de [vivoscience.de]

- 3. rjptsimlab.com [rjptsimlab.com]

- 4. 3Effect of agonist and antagonists on guinea pig ileum.pptx [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. innoprot.com [innoprot.com]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on histamine-induced cutaneous flare in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. Frontiers | Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells [frontiersin.org]

- 15. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN103772321A - Synthesis method for meclozine and synthesis method for meclozine hydrochloride - Google Patents [patents.google.com]

Off-Label Research Applications of Meclizine Dihydrochloride Monohydrate: A Technical Guide for Researchers

Abstract

Meclizine, a first-generation antihistamine primarily used for motion sickness and vertigo, is gaining significant attention for its off-label therapeutic potential in a range of diseases, including cancer, neurodegenerative disorders, and mitochondrial dysfunction. This technical guide provides an in-depth overview of the current research on the off-label applications of Meclizine Dihydrochloride Monohydrate. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further investigation by researchers, scientists, and drug development professionals.

Introduction

This compound is a histamine H1 antagonist with well-established antiemetic and antivertigo properties.[1] Beyond its conventional use, a growing body of preclinical research has unveiled its multifaceted pharmacological activities, independent of its antihistaminergic effects. These studies highlight meclizine's potential as a repurposed drug for various pathological conditions. This guide focuses on the molecular mechanisms and experimental evidence supporting these novel applications.

Key Research Areas and Mechanisms of Action

Off-label research on meclizine has concentrated on three primary areas: oncology, neuroprotection, and mitochondrial-related diseases. The therapeutic effects observed in these fields are largely attributed to its ability to modulate cellular metabolism and induce programmed cell death.

Oncology

In cancer research, meclizine has demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines.

-

Induction of Apoptosis and Cell-Cycle Arrest: Meclizine has been shown to induce apoptosis and cause cell-cycle arrest in human colon cancer cells.[2][3] This is achieved through the upregulation of tumor suppressor proteins p53 and p21 and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This cascade leads to the release of cytochrome C from the mitochondria and activation of caspases 3, 8, and 9, ultimately resulting in apoptosis.[1][2] In A549 lung cancer cells, meclizine was found to be cytotoxic, inducing mitochondrial membrane depolarization and caspase-independent cell death.[4]

-

Synergistic Effects with Chemotherapy: Research has indicated that meclizine can synergistically enhance the anticancer effects of standard chemotherapeutic agents like paclitaxel in lung cancer cells, potentially allowing for lower, less toxic doses of these drugs.[4]

Neuroprotection

Meclizine has shown neuroprotective properties in models of Huntington's and Parkinson's diseases.[5][6]

-

Enhancement of Glycolysis: A key neuroprotective mechanism of meclizine is its ability to enhance glycolysis.[5][6] It achieves this by increasing the protein levels of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a crucial enzyme that activates phosphofructokinase, a rate-limiting step in glycolysis.[5][7] This metabolic shift is believed to provide neurons with an alternative energy source when mitochondrial function is compromised.

Mitochondrial Dysfunction

Meclizine's impact on cellular respiration is a central aspect of its off-label research applications.

-

Inhibition of Mitochondrial Respiration: Meclizine inhibits mitochondrial respiration in intact cells, but not in isolated mitochondria.[8] This unique mechanism is attributed to its direct, non-competitive inhibition of CTP:phosphoethanolamine cytidylyltransferase (PCYT2), an enzyme in the Kennedy pathway for phosphatidylethanolamine biosynthesis.[2][8] This inhibition leads to the accumulation of phosphoethanolamine, which in turn inhibits mitochondrial respiration.[2][8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on meclizine.

| Parameter | Cell Line/System | Value | Reference |

| IC50 | A549 (Lung Cancer) | 275 µM | [4] |

| Apoptosis Induction | COLO 205 (Colon Cancer) | >50 µM | [2][3] |

Table 1: Cytotoxicity of Meclizine in Cancer Cell Lines

| Parameter | Cell Line | Treatment | Result | Reference |

| PFKFB3 Protein Level | SH-SY5Y (Neuroblastoma) | 12.5 µM Meclizine for 48h | 139.5 ± 12.3% of control | [5][7] |

Table 2: Effect of Meclizine on Protein Expression

| Parameter | Enzyme | Inhibition Type | Ki | Reference |

| Inhibition Constant | CTP:phosphoethanolamine cytidylyltransferase (PCYT2) | Non-competitive | ~31 µM | [2] |

Table 3: Enzyme Inhibition by Meclizine

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the off-label research of meclizine.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of meclizine on the expression levels of specific proteins (e.g., PFKFB3, p53, Bcl-2).

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y, COLO 205) at a suitable density and allow them to adhere overnight. Treat the cells with desired concentrations of meclizine or vehicle control for the specified duration (e.g., 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PFKFB3, anti-p53, anti-Bcl-2, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 8.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following meclizine treatment.

Protocol:

-

Cell Culture and Treatment: Seed cells in culture plates and treat with meclizine or vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Lactate Production Assay